molecular formula C8H7ClFNO B14841354 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone

1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone

Katalognummer: B14841354
Molekulargewicht: 187.60 g/mol
InChI-Schlüssel: YCPCTRASEWHSIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a pyridine ring, along with an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone can be synthesized through a multi-step processThe chloromethylation can be achieved using chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide . The reaction is typically carried out in a solvent like dichloromethane at low temperatures (5-10°C) to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Wirkmechanismus

The mechanism of action of 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the chloromethyl group can facilitate covalent bonding with target proteins.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone is unique due to the presence of both a chloromethyl group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7ClFNO

Molekulargewicht

187.60 g/mol

IUPAC-Name

1-[4-(chloromethyl)-6-fluoropyridin-2-yl]ethanone

InChI

InChI=1S/C8H7ClFNO/c1-5(12)7-2-6(4-9)3-8(10)11-7/h2-3H,4H2,1H3

InChI-Schlüssel

YCPCTRASEWHSIV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC(=CC(=C1)CCl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.